2-bromo-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-bromo-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H17BrN4O2S and its molecular weight is 409.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
Synthesis and Biological Activity of Pyrimidine Derivatives : Research by Ranganatha et al. (2018) focuses on synthesizing novel pyrimidine derivatives, similar in structure to 2-bromo-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzenesulfonamide. These compounds were evaluated for their antibacterial and antifungal activities, highlighting the potential of such derivatives in developing antimicrobial agents (Ranganatha, Prashanth, Patil, Bhadregowda, & Mallikarjunaswamy, 2018).
Antimicrobial Activity of Pyrazolo-Pyrimidine Derivatives : Abunada et al. (2008) explored the synthesis of pyrazolo-pyrimidine derivatives and their antimicrobial activity. This research is significant for understanding the broader spectrum of applications for compounds like this compound in addressing bacterial and fungal infections (Abunada, Hassaneen, Kandile, & Miqdad, 2008).
Antitumor Activity
- Pyrazolo-Pyrimidine in Antitumor Agents : Fares et al. (2014) synthesized pyrazolo[3,4-d]pyrimidines and evaluated their cytotoxic activity against cancer cell lines. This study showcases the potential role of compounds structurally related to this compound in developing antitumor agents (Fares, Abou-Seri, Abdel‐Aziz, Abbas, Youssef, & Eladwy, 2014).
Synthesis and Evaluation Techniques
Synthesis Techniques for Pyrimidine Derivatives : Wu et al. (2013) detailed the synthesis process for similar compounds, providing insights into the methodologies that could be applied in synthesizing and improving compounds like this compound (Wu, Gao, Chen, Su, & Zhang, 2013).
Antiviral Activity and Synthesis of Pyrazolo-Pyrimidine Analogues : Saxena et al. (1990) focused on synthesizing pyrazolo[3,4-d]pyrimidine analogues and evaluating their antiviral activity. This research underlines the relevance of such compounds in antiviral drug development (Saxena, Coleman, Drach, & Townsend, 1990).
Properties
IUPAC Name |
2-bromo-N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN4O2S/c1-12-9-16-18-10-13(11-21(16)20-12)5-4-8-19-24(22,23)15-7-3-2-6-14(15)17/h2-3,6-7,9-11,19H,4-5,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLJZUFGLVKZKJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)CCCNS(=O)(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.